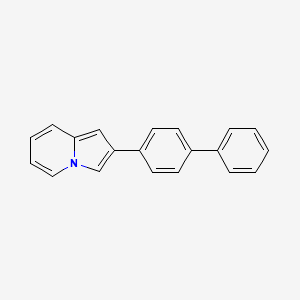

2-(4-Phenylphenyl)indolizine

Description

Contextualization within Indolizine (B1195054) Chemistry

Indolizine, a heterocyclic aromatic compound, is an isomer of indole (B1671886), characterized by a fused five-membered and six-membered ring with a bridging nitrogen atom. derpharmachemica.commdpi.com This core structure is the foundation for a vast class of molecules known as indolizine derivatives. These compounds are isoelectronic with indole and structurally related to purines. derpharmachemica.comijettjournal.org The unique electronic and structural properties of the indolizine scaffold, including its 10-π electron system, make it a subject of significant interest in various fields of chemistry. ijettjournal.org 2-(4-Phenylphenyl)indolizine is a specific derivative where a 4-phenylphenyl group is attached to the second position of the indolizine core. This substitution significantly influences the molecule's properties and has led to its investigation in various chemical research contexts.

Historical Development and Early Research Directions on Indolizine Scaffolds

The history of indolizine chemistry dates back to 1890 when Angeli first reported a related compound and proposed the name "pyrindole". jbclinpharm.org However, the first synthesis of the parent indolizine molecule was achieved by Scholtz in 1912. jbclinpharm.orgjbclinpharm.org He obtained the compound by treating 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures, followed by hydrolysis. jbclinpharm.orgjbclinpharm.org A significant advancement came in 1927 with the Chichibabin reaction, which provided a practical method for preparing 2-alkyl or 2-arylindolizines through the ring closure of quaternary pyridinium (B92312) halides. hep.com.cn Early research was largely focused on understanding the fundamental reactivity and properties of the indolizine ring system. A key synthetic method that emerged was the 1,3-dipolar cycloaddition of pyridinium ylides with alkynes or alkenes. jbclinpharm.orgrsc.org This approach, first utilized for indolizine synthesis in 1961, proved to be a versatile and straightforward two-step process for creating various indolizine derivatives. jbclinpharm.orgjbclinpharm.org

Contemporary Relevance of Indolizine Frameworks in Chemical Research

In recent decades, interest in indolizine frameworks has expanded significantly beyond fundamental synthesis, driven by their diverse applications. rsc.org Indolizine derivatives are now recognized as privileged scaffolds in medicinal chemistry, with studies exploring their potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. derpharmachemica.comsemanticscholar.orgchim.itijper.org The unique photophysical properties of indolizines have also propelled them into the field of materials science. oup.com Their intrinsic strong fluorescence, often in the violet-blue region of the spectrum, has led to the development of indolizine-based fluorophores for applications such as organic light-emitting devices (OLEDs) and fluorescent probes. rsc.orgparis-saclay.fr Modern synthetic efforts focus on developing more efficient and environmentally friendly methods, including microwave-assisted synthesis and catalyst-free reactions, to access a wider range of functionalized indolizine derivatives. ijettjournal.orgorganic-chemistry.org The ability to tune the electronic and optical properties of the indolizine core through substitution makes it a highly attractive framework for creating novel functional molecules. rsc.orgacs.org

Specific Focus: The this compound Core Structure

The core structure of this compound features a biphenyl (B1667301) moiety attached to the C2 position of the indolizine ring. This particular substitution pattern has been a subject of interest in the development of new functional materials. The extended π-conjugation provided by the biphenyl group can significantly influence the photophysical and electronic properties of the indolizine scaffold. Research has shown that the introduction of aryl groups at the C2 position can lead to derivatives with interesting fluorescent properties. chim.it The synthesis of such compounds often utilizes cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the aryl group to a pre-formed indolizine core or a suitable precursor. nih.gov The investigation of this compound and its derivatives contributes to the broader understanding of structure-property relationships within the indolizine class of compounds and opens avenues for the design of novel materials with tailored characteristics.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenyl)indolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-6-16(7-3-1)17-9-11-18(12-10-17)19-14-20-8-4-5-13-21(20)15-19/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRYZYMUPQKNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365446 | |

| Record name | 2-(4-phenylphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79373-03-8 | |

| Record name | 2-(4-phenylphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Phenylphenyl Indolizine and Its Derivatives

Classic Approaches to Indolizine (B1195054) Synthesis Relevant to 2-(4-Phenylphenyl)indolizine Precursors

Traditional methods for constructing the indolizine core have laid the groundwork for accessing a wide array of substituted analogs, including those with aryl groups at the C-2 position. These foundational reactions remain relevant for the synthesis of precursors to this compound.

Tschitschibabin Reaction Derivatives

The Tschitschibabin (or Chichibabin) reaction is a cornerstone in indolizine synthesis. jbclinpharm.orgchim.itusp.br It involves the condensation of a 2-alkylpyridine (or other 2-alkylazarene) with an α-haloketone, followed by cyclization of the resulting pyridinium (B92312) salt. chim.itusp.br For the synthesis of this compound, this would typically involve the reaction of 2-picoline (2-methylpyridine) with an α-bromoacetophenone derivative bearing a 4-phenylphenyl (biphenyl) group.

The general mechanism involves the initial N-alkylation of the pyridine (B92270) derivative by the α-haloketone to form a quaternary pyridinium salt. Subsequent treatment with a base, such as sodium bicarbonate or an organic amine, facilitates an intramolecular aldol-type condensation to yield a dihydroindolizine intermediate, which then aromatizes, often with the elimination of water, to furnish the final indolizine product. jbclinpharm.org While a practical and straightforward method for preparing 2-alkyl or 2-arylindolizines, a significant limitation is the availability of the requisite substituted α-haloketones. nih.govresearchgate.net The reaction conditions can also be harsh, sometimes requiring high temperatures. jbclinpharm.org

A practical, chromatography-free protocol has been developed for the synthesis of 2-substituted indolizines by exploring the precipitation of the intermediate pyridinium salts in acetone (B3395972) and the low solubility of the cyclized products in water. chim.it This extension of the Tschitschibabin synthesis allows for the introduction of various substituents at multiple positions on the indolizine core without leaving behind undesired electron-withdrawing groups. researchgate.net

1,3-Dipolar Cycloaddition Reactions (e.g., from Pyridinium Ylides)

The 1,3-dipolar cycloaddition of pyridinium ylides with suitable dipolarophiles, such as alkynes or alkenes, is one of the most versatile and widely employed methods for indolizine synthesis. chim.itusp.brrsc.org This approach allows for the construction of the indolizine ring with a high degree of control over the substitution pattern.

Pyridinium ylides are typically generated in situ from the corresponding pyridinium salts by treatment with a base. rsc.org These ylides, acting as 1,3-dipoles, then react with electron-deficient alkynes or alkenes in a [3+2] cycloaddition manner. rsc.orgijettjournal.org To synthesize a this compound, a pyridinium ylide would be reacted with an alkyne bearing a 4-phenylphenyl substituent. For instance, pyridinium N-ylides can react with chalcones (1,3-diaryl-2-propen-1-ones) in the presence of an oxidant like chromium trioxide/triethylamine (B128534) to yield 1-benzoyl-2-arylindolizines. ijettjournal.org

The reaction can proceed through different pathways. When using an alkene as the dipolarophile, an oxidation step is often required to aromatize the initially formed tetrahydroindolizine or dihydroindolizine intermediate. rsc.orgthieme-connect.com The use of an alkyne dipolarophile directly leads to the aromatic indolizine core. A variety of bases and reaction conditions can be employed, and the choice of substituents on both the pyridinium salt and the dipolarophile dictates the final substitution pattern of the indolizine. ijettjournal.orglew.ro This method has been used to prepare a wide range of functionalized indolizines, including those with complex biomolecules attached. rsc.org

| Reagents | Conditions | Product | Yield | Reference |

| Pyridinium N-ylides, Chalcone | CrO3-Et3N | 1-Benzoyl-2-arylindolizine | 42-76% | ijettjournal.org |

| Pyridinium ylides, Electron-deficient ynamides | N/A | 2-Aminoindolizines | N/A | nih.gov |

| Pyridinium salts, Electron-deficient alkynes | Cesium carbonate, 1,4-dioxane | 3-Aryl-indolizines | 34-81% | researchgate.net |

| 4-Cyano-pyridine, 2-Bromoacetophenones, Ethyl propiolate | 1,2-Epoxypropane | 1-Ethoxycarbonyl-2-aryl-7-cyanoindolizines | N/A | lew.ro |

Intramolecular Cyclization and Cycloisomerization Transformations

Intramolecular cyclization strategies provide another powerful route to the indolizine nucleus. These methods often involve the formation of a key bond to close the five-membered ring onto a pre-functionalized pyridine ring.

One such approach is the intramolecular 1,5-dipolar cyclization of 2-(2-arylethenyl)pyridinium ylides. thieme-connect.comthieme-connect.com In this method, a 2-styrylpyridine (B8765038) derivative is first converted to its corresponding pyridinium salt. Treatment with a base generates the ylide, which then undergoes a 1,5-dipolar cyclization. The resulting dihydroindolizine is subsequently aromatized, often in the presence of an oxidant, to yield the 1-unsubstituted 2-arylindolizine. thieme-connect.com This method is particularly useful for preparing indolizines that are unsubstituted at the C-1 position, which can be challenging to achieve via other routes. thieme-connect.com

Cycloisomerization reactions, particularly of propargylic pyridines, have also emerged as a significant tool for indolizine synthesis. organic-chemistry.orgnih.gov These reactions are often catalyzed by transition metals and involve the rearrangement of a linear substrate containing a pyridine ring and an alkyne functionality into the fused indolizine system. For example, 2-pyridyl-substituted propargylic acetates can undergo copper-catalyzed cycloisomerization to afford C-1 oxygenated indolizines under mild conditions. organic-chemistry.org Platinum-catalyzed cycloisomerization of pyridine propargylic alcohols and their derivatives also provides an efficient route to highly functionalized indolizines. nih.gov

Modern and Green Chemistry Synthetic Strategies Applicable to this compound

Contemporary synthetic efforts are increasingly focused on developing more efficient, selective, and environmentally benign methods. These include the use of transition-metal catalysis and radical-mediated reactions.

Transition-Metal-Catalyzed Approaches (e.g., Palladium, Copper, Rhodium)

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indolizines are no exception. Catalysts based on palladium, copper, and rhodium have been extensively used to facilitate the construction of the indolizine core under mild conditions with high functional group tolerance. nih.gov

Palladium-catalyzed reactions have been developed for the synthesis of 2-aroyl indolizines through a carbonylative cyclization/arylation cascade of 2-propargylpyridine with iodoarenes under a carbon monoxide atmosphere. nih.gov Another palladium-catalyzed approach involves the reaction of propargylic pyridines with aroyl chlorides, which proceeds via a 5-endo-dig cyclization initiated by an in situ formed acylpalladium species. organic-chemistry.org Furthermore, a multicomponent synthesis of indolizines has been achieved through the palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes. semanticscholar.orgrsc.org

Copper-catalyzed reactions offer mild and efficient pathways to indolizines. A notable example is the cycloisomerization of 2-pyridyl-substituted propargylic acetates using a copper(I) catalyst, which yields C-1 oxygenated indolizines with high efficiency. organic-chemistry.org This method is tolerant of a wide range of functional groups. organic-chemistry.org Copper has also been used in oxidative cross-coupling/cyclization reactions of 2-(pyridin-2-yl)acetate derivatives with simple olefins to provide 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.org

Rhodium-catalyzed reactions have also been employed in indolizine synthesis. A one-pot method involves a sequence of rhodium-catalyzed [2+1]-cyclopropanation, palladium-catalyzed ring expansion, and subsequent oxidation to produce functionalized indolizines from pyridotriazoles and 1,3-dienes. nih.govacs.org Rhodium(III) catalysis has been utilized to obtain a wide scope of indolizines substituted with aryl rings via C-H activation. rsc.org

Radical-Induced Synthetic Approaches

Radical-mediated reactions are gaining prominence in heterocyclic synthesis due to their unique reactivity and ability to form C-C and C-X bonds efficiently. researchgate.netrsc.org These approaches often proceed under mild conditions and exhibit high atom economy. researchgate.netrsc.org

The synthesis of indolizines via radical pathways can involve the construction of the indolizine ring itself or the functionalization of a pre-existing indolizine core. rsc.org One strategy involves a radical cascade cyclization/aromatization reaction of an enaminone with pyridine, mediated by B₂pin₂, to provide functionalized indolizines under metal- and oxidant-free conditions. organic-chemistry.org Another novel radical cross-coupling/cyclization has been developed between 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides, offering a direct route to structurally diverse indolizines. rsc.org

These radical-induced methods represent a growing area of research and hold promise for the development of novel and efficient syntheses of this compound and other complex indolizine derivatives. researchgate.netrsc.org

Metal-Free Annulation Methods

The synthesis of indolizine derivatives without the use of transition metals is a significant advancement in green chemistry. ijettjournal.org These methods often rely on the inherent reactivity of the starting materials, sometimes promoted by non-metallic catalysts or reagents.

One prominent metal-free approach involves the cascade reaction of 2-alkylazaarene derivatives with bromonitroolefins. nih.gov This domino Michael/SN2/aromatization annulation proceeds efficiently to yield functionalized indolizines. For example, the reaction of methyl 2-(pyridin-2-yl)acetate with a bromonitroolefin, in the presence of a base like sodium carbonate, first undergoes a Michael addition. This is followed by an intramolecular nucleophilic substitution and subsequent elimination of a nitro group to afford the aromatized indolizine product. nih.gov This strategy is notable for its compatibility with a wide range of substituted substrates, providing access to diverse indolizine structures with moderate to excellent yields. nih.gov

Another metal-free strategy employs iodine as a promoter. For instance, the reaction of 2-alkylpyridines with terminal alkynes can be achieved in the presence of molecular iodine, cumyl hydroperoxide (CHP), and a base. rsc.org While effective for various aromatic alkynes, this particular method shows limited reactivity with aliphatic alkynes. rsc.org Similarly, a metal-free, three-component reaction of pyridines, methyl ketones, and alkenoic esters can be initiated by N-iodosuccinimide (NIS) with TEMPO as an oxidant to produce indolizines in good yields. researchgate.net

Furthermore, indolizines can be synthesized from pyridyl chalcones under metal-free conditions through an intramolecular C-N bond formation and C-H bond cleavage. nih.gov Additionally, a catalyst- and additive-free annulation of 2-pyridylacetates and ynals under molecular oxygen provides 3-acylated indolizines, showcasing a highly atom-economical approach. organic-chemistry.org

Table 1: Examples of Metal-Free Synthesis of Indolizine Derivatives

| Reactants | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Pyridylacetates, Bromonitroolefins | Na₂CO₃, THF, 80 °C | Functionalized Indolizines | Up to 99% | nih.gov |

| Pyridines, Methyl Ketones, Alkenoic Esters | NIS, TEMPO, O₂ | Trisubstituted Indolizines | Good | researchgate.net |

| 2-Alkylpyridines, Terminal Alkynes | I₂, CHP, NaOAc | 2-Substituted Indolizines | Low to Excellent | rsc.org |

| Pyridyl Chalcones | Heat | Polysubstituted Indolizines | - | nih.gov |

| 2-Pyridylacetates, Ynals | O₂, Heat | 3-Acylated Indolizines | Very Good | organic-chemistry.org |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like this compound from simple precursors in a single synthetic operation. These reactions are prized for their atom economy, reduced waste generation, and operational simplicity. ynu.edu.cn

A common MCR for indolizine synthesis involves the coupling of a pyridine derivative, an aldehyde, and an alkyne. ua.esnih.gov For instance, the reaction of pyridine-2-carbaldehyde, a secondary amine, and a terminal alkyne, catalyzed by copper nanoparticles on charcoal (CuNPs/C), produces 1-aminoindolizines. The proposed mechanism involves the formation of a copper(I) acetylide which adds to an in-situ generated iminium ion, followed by a copper-promoted cycloisomerization to form the indolizine ring. ua.es

Another powerful MCR strategy is the three-component reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. organic-chemistry.org This method, catalyzed by CuBr under an oxygen atmosphere, proceeds via a cascade of bromination, 1,3-dipolar cycloaddition of the resulting pyridinium ylide, and subsequent oxidative decarboxylation and aromatization. This approach is versatile, allowing for the synthesis of 1,2-unsubstituted, 1,3-disubstituted, and 1,2,3-trisubstituted indolizines with high regioselectivity and yields. organic-chemistry.org

Furthermore, a one-pot, two-step tandem reaction has been developed for the synthesis of indolizine-1-carbonitriles. This involves the 1,3-dipolar cycloaddition of a 2-chloropyridinium ylide (generated in situ from a pyridinium salt) with an arylidenemalononitrile derivative. nih.gov This reaction can be efficiently promoted by ultrasound irradiation at room temperature. nih.gov

Table 2: Selected One-Pot Multicomponent Syntheses of Indolizines

| Components | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Pyridine-2-carbaldehyde, Secondary Amine, Alkyne | CuNPs/C | 1-Aminoindolizines | - | ua.es |

| Pyridine, Methyl Ketone, Alkenoic Acid | CuBr, O₂, 80 °C, solvent-free | Substituted Indolizines | Good | organic-chemistry.org |

| Pyridinium Salt, Aromatic Aldehyde, Malononitrile | TEA, Acetonitrile (B52724), Ultrasound | Indolizine-1-carbonitriles | Good | nih.gov |

| Ethyl Pyridine Acetate, Benzyl Bromide, Triethyl Orthoformate | Cs₂CO₃, Acetonitrile, reflux | Polysubstituted Indolizines | Medium to Excellent | ynu.edu.cn |

Ultrasound-Mediated Synthesis

The application of ultrasound irradiation in organic synthesis, known as sonochemistry, can significantly enhance reaction rates, improve yields, and promote reactions that are sluggish under conventional heating. nih.govnih.gov The physical phenomenon of acoustic cavitation is responsible for these effects.

Ultrasound has been successfully employed in the synthesis of indolizine derivatives. For example, the 1,3-dipolar cycloaddition reaction of pyridinium ylides with dipolarophiles like benzylidenemalononitrile (B1330407) is effectively promoted by ultrasound. nih.govrsc.org These reactions, typically carried out in acetonitrile with a base like triethylamine at room temperature, afford indolizine and bis-indolizine derivatives efficiently. rsc.org The use of ultrasound can dramatically reduce reaction times compared to silent (non-ultrasound) conditions. mdpi.com

A one-pot, multicomponent methodology for preparing fluorescent indolizine derivatives under ultrasound irradiation has also been reported. researchgate.net Similarly, the synthesis of indolizine-1-carbonitriles via a one-pot, two-step tandem reaction is accelerated by ultrasound. nih.gov In some cases, ultrasound activation has been shown to be superior to conventional heating or microwave irradiation for specific transformations, leading to better yields and selectivity. scispace.com For instance, a comparison of enzymatic and non-catalyzed one-pot syntheses of indolizines showed that ultrasound activation led to similar conversion rates but in significantly reduced reaction times (from 48 hours to 2 hours). mdpi.com

Microwave Irradiation Techniques

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry due to its ability to dramatically reduce reaction times, often from hours to minutes, while increasing yields and product purity. tandfonline.com This technique has been extensively applied to the synthesis of the indolizine scaffold.

A notable application is the microwave-mediated three-component reaction of an acyl bromide, pyridine, and an alkyne, which is catalyzed by basic alumina (B75360) to produce indolizines in excellent yields in a one-pot fashion. researchgate.net This method highlights the efficiency and green chemistry aspects of microwave synthesis.

The interaction of N-(cyanomethyl)-2-alkylpyridinium salts with enaminones under microwave irradiation provides another route to condensed indolizines. mdpi.comnih.govkuleuven.be Interestingly, this reaction proceeds through a domino sequence of cycloisomerization and cyclocondensation rather than a typical 1,3-dipolar cycloaddition, yielding fluorescent pyrido[2,3-b]indolizines. mdpi.comnih.gov The synthesis of various pyrazolo[3,4-e]indolizine derivatives has also been achieved via a diethylamine-catalyzed three-component domino reaction under microwave irradiation. researchgate.net

These examples underscore the power of microwave irradiation to facilitate complex transformations efficiently, providing rapid access to a diverse range of indolizine-based structures. tandfonline.com

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling the precise arrangement of atoms in three-dimensional space—regioselectivity and stereoselectivity—is a paramount goal in modern organic synthesis. For complex heterocyclic systems like this compound, achieving such control is crucial for accessing specific isomers with desired properties.

Control of Substitution Patterns

Regioselectivity, the control of where substituents are placed on the indolizine core, is a key challenge. The substitution pattern is often dictated by the chosen synthetic route and the electronic and steric properties of the starting materials.

For instance, in the lithiation of 2-phenylindolizine (B189232) using n-butyllithium (n-BuLi), functionalization occurs regioselectively at the C-5 position. usp.br This lithiated intermediate can then react with various electrophiles (e.g., CO₂, benzaldehyde, DMF) to introduce substituents specifically at C-5. usp.br This demonstrates how a directed metalation strategy can precisely control the substitution pattern.

In multicomponent reactions, regioselectivity can be influenced by the catalyst and reactants. The three-component synthesis of 1,2,3-trisubstituted indolizines from 2-alkylpyridines and disubstituted alkynes using silver(I) carbonate shows excellent regioselectivity. rsc.org Similarly, the CuBr-catalyzed reaction of pyridines, ketones, and alkenoic acids provides high regioselectivity, allowing for the predictable synthesis of variously substituted indolizines. organic-chemistry.org

The classic [3+2] cycloaddition of pyridinium ylides with alkynes typically yields indolizines with electron-withdrawing groups at the C-1 and/or C-3 positions. rsc.org The use of 3-substituted pyridine derivatives in these reactions can lead to two possible regioisomers, as the annulation can occur on either side of the nitrogen atom. rsc.org Controlling the outcome in such cases often requires careful selection of substrates and reaction conditions. Iron catalysis has also been shown to influence regioselectivity in C-H functionalization reactions, where proton transfer events can direct substitution to a specific position. nih.gov

Enantioselective Preparation Strategies

The synthesis of single enantiomers of chiral indolizine derivatives is a rapidly developing field, driven by the need for enantiopure compounds in various applications. While classical methods often produce racemic mixtures, several asymmetric strategies have emerged.

One successful approach involves the catalytic asymmetric [3+2] cycloaddition between pyridinium ylides and enones. acs.org Using chiral N,N'-dioxide-metal complexes as catalysts, optically active tetrahydroindolizines can be generated with high diastereo- and enantioselectivity. These intermediates can then be aromatized to produce axially chiral 3-arylindolizines, effectively transferring the stereochemistry from the stereogenic centers to an axis of chirality. acs.org

Another strategy employs synergistic catalysis. A combination of copper and iridium catalysts has been used for the asymmetric annulation of pyridinium ylides via a cascade allylic alkylation/Friedel–Crafts reaction. rsc.orgresearchgate.net This dual-catalytic system allows for the predictable construction of four different stereoisomers of 2,3-fused indolizines with high stereocontrol by simply choosing the appropriate combination of catalysts. rsc.org

Furthermore, the direct asymmetric hydrogenation of the indolizine core represents another avenue to chirality. Chiral ruthenium-NHC complexes have been used for the highly regioselective and enantioselective hydrogenation of the six-membered ring of substituted indolizines. thieme-connect.com The success and enantioselectivity of this transformation are highly dependent on the substitution pattern of the indolizine substrate. thieme-connect.com Chiral phosphoric acid catalysts have also been employed in the asymmetric arylation of indolizines to create axially chiral 3-arylindolizines with excellent enantioselectivity. acs.org These methods highlight the increasing sophistication in the enantioselective synthesis of complex chiral indolizine structures.

Advanced Derivatization and Functionalization Strategies of 2 4 Phenylphenyl Indolizine

Post-Synthetic Modification of the Indolizine (B1195054) Core

The indolizine nucleus, a fused bicyclic heteroaromatic system, is amenable to a variety of post-synthetic modifications. These reactions allow for the introduction of diverse functional groups, which can significantly alter the molecule's electronic properties, solubility, and biological activity.

Electrophilic Substitutions (e.g., Nitration, Acylation, Halogenation)

The electron-rich nature of the indolizine ring, particularly the pyrrole (B145914) moiety, makes it susceptible to electrophilic attack. nih.govjbclinpharm.org Electrophilic substitution reactions typically occur at the C-1 and C-3 positions. jbclinpharm.org

Nitration: The introduction of a nitro group onto the indolizine core can be achieved using nitric acid. However, these reactions can sometimes lead to oxidation of the indolizine ring, resulting in low yields of the desired 1,3-dinitroindolizine products. jbclinpharm.org

Acylation: Acylation of the indolizine nucleus is a well-established method for introducing carbonyl functionalities. jbclinpharm.org A common approach involves heating the indolizine with an acid anhydride (B1165640) in the presence of the corresponding sodium salt. jbclinpharm.org This method has been successfully used to prepare 3-acetyl derivatives of 2-substituted indolizines. jbclinpharm.org

Halogenation: Halogenation provides a versatile handle for further functionalization through cross-coupling reactions. For instance, 2-aryl-6-cyano-7-methyl-5-indolizinones can be converted to 2-aryl-5-chloro-6-cyano-7-methylindolizines. These 5-chloroindolizines readily undergo nucleophilic substitution at the C-5 position. beilstein-journals.org

A summary of representative electrophilic substitution reactions on the indolizine core is presented in the table below.

| Reaction | Reagents and Conditions | Position of Substitution | Product Type |

| Nitration | Nitric acid | C-1 and C-3 | 1,3-Dinitroindolizines jbclinpharm.org |

| Acylation | Acid anhydride, sodium salt, heat | C-3 | 3-Acylindolizines jbclinpharm.org |

| Halogenation | N-Halosuccinimide | C-1, C-3 | Haloindolizines |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the C-H arylation and heteroarylation of indolizines. nih.gov These reactions offer a direct and efficient method for forging carbon-carbon bonds, providing access to a wide range of substituted indolizines. nih.gov

A highly effective protocol for the palladium-catalyzed selective arylation of indolizines at the C-3 position has been developed. nih.gov Mechanistic studies support an electrophilic substitution pathway for this transformation. nih.gov The reaction tolerates a variety of substituents on both the indolizine and the aryl bromide, leading to good to very high yields of the C-3 arylated products. nih.gov

Furthermore, palladium-catalyzed reactions can be employed in a tandem fashion, combining a cross-coupling reaction with a cycloisomerization to synthesize functionalized indolizines in a one-pot process. rsc.orgrsc.org For instance, the reaction of 3-(2-pyridyl)propargyl carbonates with organoboronic acids, catalyzed by palladium, proceeds through an allenyl pyridine (B92270) intermediate to form 1,3-disubstituted indolizines. rsc.org

The table below showcases examples of palladium-catalyzed cross-coupling reactions on indolizine derivatives.

| Coupling Partners | Catalyst/Ligand | Reaction Type | Product |

| Indolizine, Aryl bromide | Pd(OAc)₂, P(o-tol)₃ | C-H Arylation | 3-Arylindolizine nih.gov |

| 2-Iodo-4-(phenylchalcogenyl)-1-butenes, Alkynes | Pd(OAc)₂ | Sonogashira Coupling | Enyne derivatives nih.gov |

| 3-(2-Pyridyl)propargyl carbonates, Organoboronic acids | Pd(PPh₃)₄ | Cross-coupling/Cycloisomerization | 1,3-Disubstituted indolizines rsc.org |

Radical-Based Functionalization

Radical-based functionalization offers an alternative approach to modify the indolizine core. Recent advancements in photoredox catalysis have enabled the generation of nitrogen-centered radicals under mild conditions, which can then direct the functionalization of remote C-H bonds. sioc-journal.cn

A computational mechanistic analysis of a pyridine/B₂pin₂-mediated cascade synthesis of indolizines suggests that a radical-radical cross-coupling pathway is energetically more favorable than a Minisci-type radical addition. rsc.org This process involves the formation of a pyridine-boryl radical, leading to zwitterionic intermediates that cyclize to form the indolizine scaffold. rsc.org

C-H Activation and Borylation Strategies

Direct C-H activation and borylation represent a modern and efficient strategy for the functionalization of indolizines. worktribe.comnih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to derivatized indolizines. nih.gov

Iridium-catalyzed C-H borylation has been a significant focus, with efforts directed at controlling the regioselectivity of the borylation at the ortho, meta, and para positions of arenes. rsc.org While ortho-selective borylation is more established, distal borylation at the meta and para positions remains a challenge. rsc.org The resulting borylated indolizines are versatile intermediates that can be used in subsequent cross-coupling reactions to introduce a wide range of substituents. nih.govresearchgate.net

Introduction of Phenylphenyl Moiety via Coupling Reactions

The 4-phenylphenyl group is typically introduced through standard cross-coupling reactions, most notably the Suzuki coupling. In a typical synthesis, a halogenated precursor, such as ethyl-(4-bromophenyl)-acetate, is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. jeolusa.com This reaction can be performed under "green" conditions using water as a solvent. jeolusa.com

Tailoring Molecular Architecture for Specific Research Aims

The derivatization strategies discussed above allow for the precise tailoring of the 2-(4-phenylphenyl)indolizine architecture to meet specific research objectives. By strategically introducing different functional groups at various positions on the indolizine core and the phenylphenyl moiety, researchers can fine-tune the molecule's properties.

For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the indolizine, affecting its fluorescence and potential applications in organic light-emitting devices. chim.itnih.gov Similarly, the attachment of specific pharmacophores can enhance the biological activity of the compound, leading to the development of new therapeutic agents. nih.gov The ability to create a library of diverse this compound derivatives through these functionalization strategies is crucial for structure-activity relationship (SAR) studies in drug discovery.

Photophysical Properties and Their Theoretical Underpinnings

Absorption and Emission Characteristics of 2-(4-Phenylphenyl)indolizine and its Derivatives

The electronic absorption and emission spectra of this compound and its derivatives are governed by π-π* transitions within the conjugated system. In solution, indolizine (B1195054) derivatives typically exhibit absorption bands in the ultraviolet (UV) region and emit fluorescence in the violet-to-blue part of the spectrum. researchgate.net The specific wavelengths of maximum absorption and emission are highly sensitive to the nature and position of substituents on the indolizine core and the phenyl rings.

For instance, new blue-emitting materials based on 1,2-diphenylindolizine (B8516138) have been developed, showing emission around 450 nm in both solution and thin solid films, with energy band gaps of 3.1-3.4 eV. nih.gov Further modifications, such as the introduction of various functional groups, can lead to a broad range of emission colors. dntb.gov.ua For example, a series of 3,7-disubstituted indolizine-based fluorophores has been synthesized, demonstrating tunable emission from blue (462 nm) to orange-red (580 nm). nih.gov This tunability is often achieved by altering the electronic properties of the substituents, which in turn modulates the energy levels of the molecule's frontier orbitals.

Wavelength Tunability and Solvatochromism

The absorption and emission wavelengths of this compound derivatives can be precisely controlled through chemical modification and by altering the solvent environment. The introduction of different functional groups onto the indolizine skeleton can significantly shift the spectra. For example, attaching phenyl groups to the C3 position of an indolizine core can result in derivatives that form cyan (496 nm) and orange (603 nm) aggregates. acs.org Similarly, the addition of carbonyl functional groups can yield derivatives with distinct optical properties in the solid and aggregated states. acs.org

A notable characteristic of many indolizine derivatives is their solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents. A positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity, is commonly observed. ua.esnih.gov This phenomenon suggests a more polar excited state compared to the ground state.

For one indolizine derivative, increasing the solvent polarity from non-polar diethyl ether to polar methanol (B129727) resulted in a significant bathochromic shift of the emission wavelength from 485 nm to 533 nm, while the absorption wavelength was only minimally affected. nih.gov This behavior is a strong indicator of an intramolecular charge transfer (ICT) process occurring upon photoexcitation. nih.gov The solvent molecules can stabilize the polar excited state, thus lowering its energy and causing the observed red shift in emission. nih.gov

Table 1: Solvatochromic Effect on the Emission of an Indolizine Derivative

| Solvent | Emission Wavelength (λem) |

|---|---|

| Diethyl Ether | 485 nm |

| Dichloromethane (DCM) | 506 nm |

| Acetonitrile (B52724) (ACN) | 519 nm |

| Methanol (MeOH) | 533 nm |

Data sourced from a study on a 3,7-disubstituted indolizine-based fluorophore. nih.gov

Fluorescence Quantum Yield Analysis and Modulation

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For indolizine derivatives, the quantum yield can be significantly influenced by the molecular structure and the surrounding environment.

Studies on 5-carbonylated 2-arylindolizine derivatives have reported quantum yield values ranging from 0.04 to 0.39. researchgate.net The substituents on the indolizine core play a crucial role in determining these values. For example, some derivatives show a decrease in fluorescence in less polar solvents like toluene, while others exhibit the opposite trend. researchgate.net The presence of specific substituents can either provide additional non-emissive decay pathways, thus lowering the quantum yield, or restrict molecular motion to enhance fluorescence.

In the context of aggregation, the fluorescence quantum yield can be dramatically modulated. Many indolizine derivatives are weakly emissive in solution but become highly fluorescent upon aggregation in a poor solvent or in the solid state, a phenomenon known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). researchgate.net This enhancement is attributed to the restriction of intramolecular vibrations and rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

Stokes Shift Investigations

The Stokes shift is the difference between the positions of the band maxima of the absorption and emission spectra of the same electronic transition. A large Stokes shift is often desirable for applications in fluorescence imaging and sensing as it facilitates the separation of the excitation and emission signals. Indolizine derivatives are generally characterized by relatively large Stokes shifts. ua.esresearchgate.netuky.edu

For a series of 5-carbonylated 2-arylindolizines, the Stokes shifts were found to vary significantly, ranging from 3,600 cm⁻¹ to 25,000 cm⁻¹. researchgate.net This wide range highlights the strong influence of the substituents on the geometry and electronic distribution in the excited state. Large Stokes shifts are often associated with a significant change in molecular geometry or charge distribution upon excitation, which is consistent with the occurrence of intramolecular charge transfer (ICT) processes in these molecules. ua.es

In some cases, the Stokes shift can also be affected by the solvent environment. For instance, certain cyanine (B1664457) dyes incorporating an indolizine group exhibit an increased Stokes shift, which is partly attributed to the planarization of aryl substituents on the indolizine ring in the excited state. uky.edu The emission maxima of one such dye could be tuned over a ~200 nm range by changing the solvent, with the Stokes shift reaching 194 nm in DMSO. uky.edu

Aggregation-Induced Enhanced Emission (AIEE) Phenomena

Aggregation-induced enhanced emission (AIEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent when they aggregate. wikipedia.orgnih.gov This is contrary to the more common aggregation-caused quenching (ACQ) effect. Several indolizine derivatives have been shown to exhibit AIEE. researchgate.netacs.org

The underlying mechanism for AIEE in many indolizine systems is the restriction of intramolecular rotation (RIR). acs.org In dilute solutions, parts of the molecule, such as phenyl groups, can rotate freely. This rotation provides a non-radiative pathway for the excited state to decay back to the ground state, thus quenching fluorescence. When the molecules aggregate in a poor solvent (e.g., a mixture of water and an organic solvent) or in the solid state, the steric hindrance between neighboring molecules restricts these rotations. acs.org This blockage of non-radiative decay channels forces the excited state to decay radiatively, leading to a significant enhancement of the fluorescence emission. acs.orgwikipedia.org

The AIEE properties are highly dependent on the substituents. For example, by monitoring the fluorescence of indolizine derivatives in acetone (B3395972)/water mixtures with increasing water fractions, it was observed that the fluorescence intensity gradually increased as aggregates formed. acs.org This turn-on fluorescence characteristic is a hallmark of the AIEE effect. acs.org

Excited-State Dynamics and Charge Transfer Processes

The photophysical behavior of this compound and its derivatives is intricately linked to the dynamics of their excited states, particularly processes involving charge redistribution within the molecule.

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a process where photoexcitation promotes an electron from an electron-donating part of a molecule to an electron-accepting part of the same molecule. iupac.org This creates an excited state with a significant separation of charge. In many "push-pull" indolizine derivatives, the electron-rich indolizine core acts as the donor, while various attached groups can function as acceptors. ua.es

The occurrence of ICT is strongly supported by the positive solvatochromism observed in the emission spectra of many indolizine derivatives. nih.gov The large change in dipole moment between the ground and excited states, characteristic of ICT, leads to a strong dependence of the emission energy on the polarity of the solvent. nih.gov More polar solvents can better stabilize the highly polar ICT state, leading to a red-shifted emission. nih.gov

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), have been used to further understand the ICT process. ua.es These calculations can model the electronic transitions and confirm that the lowest energy transition corresponds to a charge transfer from the indolizine moiety to the acceptor group. In some cases, the ICT process can be coupled with changes in molecular geometry, leading to a twisted intramolecular charge transfer (TICT) state. ua.esnih.gov The formation of these ICT states is a key factor governing the large Stokes shifts and the sensitivity of the fluorescence to the environment. ua.es

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-diphenylindolizine |

| Diethyl ether |

| Dichloromethane |

| Acetonitrile |

| Methanol |

| Toluene |

| Acetone |

Photoinduced Electron Transfer (PET) Effects

Photoinduced Electron Transfer (PET) is a critical process that governs the fluorescence efficiency of many organic fluorophores, including indolizine derivatives. nih.gov The process involves the transfer of an electron from a donor moiety to an electronically excited fluorophore, which acts as an acceptor. iupac.orgbeilstein-journals.org This transfer provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence. nih.gov

For indolizine-based systems, PET is a key mechanism for controlling the fluorescence quantum yield. nih.gov By strategically incorporating an electron-donating group into the molecular structure, the fluorescence can be "turned off." The efficiency of this PET process, and thus the degree of quenching, can be modulated by various factors, including the surrounding environment. For instance, the rate of PET can be influenced by the polarity of the solvent. researchgate.net This controllable quenching mechanism is foundational for the rational design of "turn-on" fluorescent sensors, where the fluorescence is restored upon interaction with a specific analyte that inhibits the PET process. nih.gov

Influence of Substituents on Photophysical Behavior

The indolizine core serves as a versatile platform whose photophysical properties, such as emission wavelength and quantum yield, can be rationally engineered. nih.govchim.it By introducing specific substituents at various positions on the this compound scaffold, it is possible to systematically tune its optical characteristics. This principle is central to the development of novel fluorophores for a wide range of applications, from biological imaging to materials science. nih.govresearchgate.net

Electronic Perturbations (e.g., Donor/Acceptor Groups)

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the aromatic framework of indolizine is a powerful strategy for manipulating its electronic structure and, consequently, its photophysical properties. nih.gov This creates a "push-pull" system, where the electronic perturbation facilitates intramolecular charge transfer (ICT) upon photoexcitation. ua.esraco.cat

An EDG, such as an amino or methoxy (B1213986) group, increases the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, an EWG, like a nitro, cyano, or formyl group, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). ua.esnih.gov This modification of the frontier molecular orbitals directly alters the HOMO-LUMO energy gap, which dictates the energy of the absorbed and emitted photons. A smaller energy gap typically results in a bathochromic (red) shift in the absorption and emission spectra. nih.gov For example, research on push-pull indolizines has shown that protonation of an amino substituent can block its electron-donating character, leading to a hypsochromic (blue) shift in the emission. ua.es

The "Seoul-Fluor" platform, which is built on an indolizine framework, exemplifies this principle by using substituents at different positions to achieve electronic perturbation, resulting in fluorophores that cover the full visible-color range. nih.gov The quantum yield is also heavily influenced by these electronic effects, often through the modulation of a PET process.

Table 1: Representative Electronic Effects of Substituents on Indolizine Photophysics This table illustrates the general trends of how electron-donating and electron-withdrawing groups affect the key photophysical parameters of a generic indolizine core. Data is representative and based on established principles.

| Substituent Type | Example Group | Effect on HOMO/LUMO | Expected λem (nm) | Expected Quantum Yield (ΦF) |

| Neutral | -H (Hydrogen) | Baseline | ~ 450 | Moderate |

| Electron-Donating (EDG) | -OCH₃ (Methoxy) | Raises HOMO | > 470 (Red-shift) | Moderate to High |

| Electron-Withdrawing (EWG) | -CN (Cyano) | Lowers LUMO | > 480 (Red-shift) | Moderate |

| Strong EWG | -NO₂ (Nitro) | Significantly Lowers LUMO | > 500 (Significant Red-shift) | Low to Moderate |

Steric Effects and Conformational Freedom

Beyond electronic perturbations, the three-dimensional structure and conformational flexibility of this compound derivatives play a crucial role in their photophysical behavior. semanticscholar.org The molecule possesses rotational freedom around the single bonds connecting the indolizine ring to the biphenyl (B1667301) moiety and between the two phenyl rings of the biphenyl group.

The introduction of bulky substituents near these linkages can create steric hindrance, which restricts free rotation. mdpi.com This can lock the molecule into a more planar or a more twisted conformation.

Planarity: A more planar conformation enhances the effective π-conjugation across the molecule. This typically leads to a bathochromic (red) shift in absorption and emission spectra and an increase in the molar extinction coefficient, as the electronic transition becomes more probable.

Torsion: A twisted conformation disrupts π-conjugation, which generally causes a hypsochromic (blue) shift in the spectra.

Furthermore, conformational freedom can provide a non-radiative decay pathway for the excited state. If the molecule can easily twist or undergo structural relaxation upon excitation, it can dissipate energy without emitting a photon, leading to a lower fluorescence quantum yield. Conversely, rigidifying the structure and limiting these rotational modes often reduces non-radiative decay rates and enhances fluorescence efficiency.

Table 2: Representative Steric Effects on Indolizine Photophysics This table illustrates the general trends of how conformational restriction affects the key photophysical parameters of a generic 2-phenylindolizine (B189232) core. Data is representative and based on established principles.

| Conformation | Description | Expected λem (nm) | Molar Absorptivity (ε) | Expected Quantum Yield (ΦF) |

| Flexible (Unsubstituted) | Free rotation around single bonds allows for non-radiative decay. | Baseline | Moderate | Low to Moderate |

| Forced Torsion | Bulky groups cause twisting, disrupting conjugation. | < Baseline (Blue-shift) | Lower | Low |

| Rigidified Planar | Chemical bridging locks the molecule in a planar conformation. | > Baseline (Red-shift) | Higher | High |

Computational Chemistry and Electronic Structure Analysis of 2 4 Phenylphenyl Indolizine

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are a cornerstone for understanding the intricate electronic properties of molecules like 2-(4-phenylphenyl)indolizine. These theoretical approaches allow for the detailed investigation of both ground and excited electronic states, providing a predictive framework for the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. epfl.chaps.orgjussieu.frabinit.orgrutgers.edu It is a computationally efficient and fairly accurate method for predicting molecular properties like bond lengths and energies. epfl.ch DFT calculations focus on the electron density as the fundamental variable, which simplifies the complexity of the many-electron Schrödinger equation. epfl.chjussieu.fr

For indolizine (B1195054) and its derivatives, DFT is employed to optimize the molecular geometry and to calculate various electronic properties in the ground state. nrel.govepstem.net These calculations provide insights into the distribution of electrons and the stability of the molecule. The method involves selecting a functional, such as B3LYP or M06-2X, and a basis set, like 6-31G(d,p) or def2-TZVP, to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. nrel.govepstem.netresearchgate.net The accuracy of DFT results for properties like reaction energies and bond dissociation enthalpies has been benchmarked against experimental data and higher-level computational methods, showing good agreement. nrel.gov

The ground-state calculations are foundational for further analyses, including the study of excited states and chemical reactivity. rsc.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of electronically excited states. rsc.orgrsc.orgarxiv.org This method is particularly valuable for predicting optical properties, such as absorption and emission spectra. rsc.org TD-DFT calculations can determine the excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one. arxiv.orgnih.gov

The application of TD-DFT allows for the characterization of different types of excited states, including local excitations and charge-transfer states. researchgate.net However, it is known that standard TD-DFT functionals can have limitations, particularly in accurately predicting the energies of long-range charge-transfer excited states. nih.gov Despite these challenges, TD-DFT remains a popular and effective tool for gaining a qualitative and often semi-quantitative understanding of the excited-state behavior of molecules like this compound. rsc.org The results from TD-DFT are crucial for interpreting experimental spectroscopic data and for designing molecules with specific photophysical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties and reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap generally indicates that a molecule is more easily excitable and chemically reactive. nih.gov

For indolizine derivatives, the HOMO-LUMO gap can be modulated by introducing different substituents or by extending the π-conjugated system. chemrxiv.orgchemrxiv.org For instance, expanding the conjugated system by adding phenyl rings can lead to a reduction in the HOMO-LUMO gap. csic.es Conversely, strategic modifications, such as benzannulation at specific positions of the indolizine core, can counterintuitively increase the gap. chemrxiv.orgchemrxiv.org This tunability is crucial for designing materials with specific optoelectronic properties. chemrxiv.orgchemrxiv.org

Computational methods like DFT are used to calculate the energies of the HOMO and LUMO, and thus the energy gap. researchgate.netresearchgate.net These theoretical calculations help in understanding and predicting how structural changes will affect the electronic and optical properties of the molecule.

Table 1: Calculated Frontier Molecular Orbital Properties Note: The following table is a representative example based on general findings for related compounds, as specific values for this compound were not available in the searched literature. The values illustrate typical ranges and relationships discussed in the text.

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Indolizine Core | -5.2 to -5.8 | -1.8 to -2.2 | 3.0 to 3.6 |

| Phenyl-Substituted Indolizine | -5.4 to -6.0 | -2.0 to -2.5 | 2.9 to 3.5 |

| Extended π-System Indolizine | -5.0 to -5.5 | -2.5 to -3.0 | 2.0 to 2.5 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Aromaticity Analysis and its Impact on Electronic Properties

Ring current analysis is a computational technique used to quantify the aromaticity of cyclic molecules. The presence of a diatropic ring current, where π-electrons circulate in a specific direction under an external magnetic field, is a hallmark of aromaticity. Theoretical calculations can model these currents and provide a magnetic criterion for aromaticity.

Isomerization Stabilization Energy (ISE) is a method used to quantify the energetic stabilization of a cyclic molecule relative to a non-cyclic isomer. chemrxiv.org This provides a thermodynamic measure of aromaticity. For indolizine and related heterocyclic systems, ISE calculations can reveal the relative aromaticity of different rings within the molecule.

Studies on related indoloindolizine systems have shown a direct correlation between the ISE of the indolizine moiety and the molecule's HOMO-LUMO gap. chemrxiv.orgchemrxiv.org Specifically, as the ISE of the indolizine part increases, indicating greater aromatic stabilization, the HOMO-LUMO gap tends to decrease. chemrxiv.org This relationship provides a powerful tool for molecular design. By strategically modifying the structure to enhance or diminish the aromaticity of the indolizine core, it is possible to fine-tune the electronic band gap for specific applications in optoelectronics. chemrxiv.orgchemrxiv.orgchemrxiv.org For example, adding benzene (B151609) rings to certain parts of the molecule can decrease the aromaticity of the indolizine fragment, which in turn can modulate the HOMO-LUMO gap. chemrxiv.orgchemrxiv.org

Glidewell-Lloyd Rule Implications

The electronic structure and aromaticity of the this compound core are governed by the principles of fused polycyclic aromatic systems, notably the Glidewell-Lloyd rule. carta-evidence.orgchim.it This rule extends Clar's π-sextet rule and posits that in conjugated polycyclic systems, π-electrons tend to form the smallest possible (4n+2) π-electron groups, thereby maximizing the aromaticity of smaller rings, often at the expense of larger ones. dergipark.org.trresearchgate.netgrowkudos.com

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies are essential for understanding how the molecular architecture of this compound dictates its chemical and physical behaviors, particularly its optoelectronic properties. The indolizine scaffold is known for its dense, planar, and π-electron-rich nature, which often results in strong fluorescence. researchgate.netresearchgate.net The properties of indolizine derivatives can be precisely tuned through strategic functionalization. researchgate.net

In this compound, the key structural features influencing its properties are:

The Indolizine Core: The inherent electronic characteristics of the fused pyrrole-pyridine system, as discussed under the Glidewell-Lloyd rule, provide the foundational electronic and photophysical properties. carta-evidence.orgdergipark.org.tr

The Biphenyl (B1667301) Substituent: The 4-phenylphenyl (biphenyl) group at the 2-position significantly extends the π-conjugated system of the molecule. This extension typically leads to a smaller HOMO-LUMO gap, resulting in bathochromic (red) shifts in both absorption and emission spectra compared to simpler 2-phenylindolizines.

Torsional Angles: The degree of planarity between the indolizine core and the biphenyl substituent affects the extent of π-conjugation. A more planar conformation allows for greater electronic delocalization, which influences the energy levels and transition probabilities, thereby modulating fluorescence quantum yields and lifetimes.

Research on related 2,5-diaryl-indolizines has shown that they are promising candidates for optoelectronic devices due to their photophysical properties. researchgate.net Furthermore, studies on other indolizine derivatives have successfully established relationships between their structure and biological activities, such as COX-2 inhibition, where hydrophobic interactions play a major role. dergipark.org.trmdpi.com These studies underscore the principle that modifications to the substituents on the indolizine ring system provide a powerful strategy for tuning its properties for specific applications. researchgate.net

Predictive modeling, particularly through Quantitative Structure-Electrochemistry Relationship (QSER) studies, offers a powerful, cost-effective tool for forecasting the electrochemical behavior of molecules like this compound without the need for extensive experimentation. dergipark.org.tr The half-wave oxidation potential (E½) is a critical parameter that reflects the ease with which a molecule can be oxidized and is relevant for applications in materials science and for modeling metabolic degradation. dergipark.org.trniperraebareli.edu.in

A recent QSER study on a series of indolizine derivatives successfully modeled their half-wave oxidation potentials using theoretical molecular descriptors. carta-evidence.orgmdpi.com The model was constructed using a Genetic Algorithm combined with Multiple Linear Regression (GA/MLR) to select the most influential descriptors from a large pool of calculated values. dergipark.org.trmdpi.com

The resulting model demonstrated high predictive power and stability, as evidenced by its statistical validation metrics. carta-evidence.orgmdpi.com

Table 1: Statistical Performance of a QSER Model for Predicting Half-Wave Oxidation Potential (E½) of Indolizine Derivatives

| Metric | Value | Description |

|---|---|---|

| R² | 0.893 | Coefficient of determination for the training set, indicating a strong goodness-of-fit. |

| Q² (LOO) | 0.851 | Leave-one-out cross-validation R², indicating high internal predictive ability. |

| R² (ext) | 0.912 | Coefficient of determination for the external test set, indicating excellent external predictive power. |

| RMSE (tr) | 0.052 | Root Mean Square Error for the training set. |

| RMSE (ext) | 0.045 | Root Mean Square Error for the external test set. |

Data sourced from a QSER study on indolizine derivatives. mdpi.com

This successful application of QSER to the indolizine class indicates that a similar approach could be effectively used to predict the electrochemical potentials of this compound. researchgate.netmdpi.com The model would likely incorporate descriptors related to the molecule's electronic structure (such as HOMO energy), size, and shape to accurately forecast its redox behavior.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a molecule like this compound, which possesses rotational freedom around the single bonds connecting the indolizine, phenyl, and second phenyl rings, MD simulations are invaluable for exploring its conformational landscape.

The primary goal of MD simulations in this context is to understand the molecule's flexibility and identify its preferred three-dimensional structures (conformers) in different environments (e.g., in solution or a biological system). The simulation tracks the trajectories of atoms based on a molecular mechanics force field, providing insights into:

Torsional Angles: The distribution and energy barriers associated with the rotation between the aromatic rings. This is critical as the dihedral angle between the rings determines the degree of π-orbital overlap and thus the electronic properties.

Conformational Ensembles: Identifying the most stable, low-energy conformations and the probability of their occurrence at a given temperature.

Solvent Effects: How interactions with solvent molecules influence the conformational preferences.

Recent studies on other complex organic molecules have shown that MD simulations can effectively generate a diverse conformational set, which is crucial for understanding structure-activity relationships and for applications like molecular docking. For this compound, understanding its dynamic behavior and accessible conformations is fundamental to interpreting its spectroscopic data and predicting how it will interact with other molecules in various applications.

Predictive Modeling of Electrochemical Potentials (e.g., QSER)

Intermolecular Interactions in Crystal Structures

The arrangement of this compound molecules in the solid state is dictated by a combination of non-covalent intermolecular interactions. The study of its crystal structure provides direct evidence of these interactions, which are crucial as they govern material properties such as solubility, melting point, and charge transport characteristics in organic semiconductors. The large π-surface and multiple C-H bonds of the molecule allow for a rich variety of packing motifs. dergipark.org.tr

While this compound lacks classical hydrogen bond donors (e.g., O-H, N-H), it can participate in weak hydrogen bonding networks that significantly influence its crystal packing. The primary interactions of this type are:

C-H···N Interactions: The nitrogen atom of the indolizine ring is a potential hydrogen bond acceptor. Weak hydrogen bonds can form between this nitrogen and acidic C-H groups from neighboring molecules.

C-H···π Interactions: The electron-rich π-systems of the indolizine and phenyl rings can act as acceptors for hydrogen atoms from C-H bonds of adjacent molecules.

Given its structure comprising three aromatic rings (one indolizine and two phenyls), π-π stacking interactions are expected to be a defining feature of the crystal structure of this compound. These interactions arise from the attractive, non-covalent forces between electron-rich π-systems.

π-π Stacking: This can occur between the indolizine cores of adjacent molecules, between phenyl rings, or between an indolizine and a phenyl ring. The stacking is typically offset or displaced, rather than face-to-face, to minimize electrostatic repulsion. niperraebareli.edu.in Crystal structures of similar indolizine-based fluorophores show cofacial π-π stacking between both indolizine-indolizine and phenyl-phenyl units, with centroid-to-centroid distances in the range of 3.7 to 3.8 Å. researchgate.net These interactions are fundamental to the electronic properties of the material in the solid state, facilitating charge transport and influencing fluorescence emission. researchgate.net

C-H···π Interactions: This specific type of weak hydrogen bond involves a C-H bond pointing towards the face of a π-system. In the crystal packing of this compound, numerous C-H bonds on the phenyl rings can interact with the π-faces of neighboring indolizine or phenyl rings, contributing significantly to the stability and dimensionality of the supramolecular assembly.

Table 2: Key Intermolecular Interactions in Aromatic Heterocycles

| Interaction Type | Description | Typical Distance (Å) | Significance for this compound |

|---|---|---|---|

| π-π Stacking | Attraction between parallel aromatic rings. | 3.3 - 3.8 | Dictates solid-state packing and electronic coupling. researchgate.net |

| C-H···π | A C-H bond points towards a π-system. | 2.5 - 2.9 (H···π center) | Contributes to crystal lattice stability and orientation. |

| C-H···N | A C-H bond interacts with a nitrogen lone pair. | ~2.2 - 2.8 (H···N) | Directs specific packing motifs via the indolizine nitrogen. |

The interplay of these varied intermolecular forces ultimately determines the final, most thermodynamically stable crystal structure of the compound.

Applications in Advanced Materials and Chemo/biosensors

Optoelectronic Materials Science

The unique electronic structure of 2-(4-phenylphenyl)indolizine and its derivatives makes them highly suitable for use in optoelectronic devices, which convert light into electrical signals or vice versa. chemrxiv.org These materials are being explored for their utility in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs). nih.govchemrxiv.orgrsc.org

Indolizine (B1195054) derivatives have been investigated as blue-emitting materials for OLEDs. nih.gov The design of new blue-emitting materials based on 1,2-diphenylindolizine (B8516138), a related structure, has shown promising results. nih.gov These derivatives exhibit good thermal stability and emission properties around 450 nm, making them suitable for use in OLED displays. nih.gov The introduction of different substituents on the indolizine core allows for the tuning of the emission color, a crucial aspect for developing full-color displays. mdpi.com Research has demonstrated that by modifying the molecular structure, the emission wavelengths of indolizine-based fluorophores can be tuned across a wide range from blue to red-orange (462–580 nm). mdpi.com

Table 1: Photophysical Properties of Selected Indolizine Derivatives for OLEDs

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |

| 1,2-diphenylindolizine derivative 1 | ~350 | ~450 | Not specified | nih.gov |

| 1,2-diphenylindolizine derivative 2 | ~350 | ~450 | Not specified | nih.gov |

| 3,7-disubstituted indolizine (blue) | Not specified | 462 | Not specified | mdpi.com |

| 3,7-disubstituted indolizine (green) | Not specified | 520 | Not specified | mdpi.com |

| 3,7-disubstituted indolizine (yellow) | Not specified | 550 | Not specified | mdpi.com |

| 3,7-disubstituted indolizine (red-orange) | Not specified | 580 | Not specified | mdpi.com |

| Phosphine oxide 4 | 299-307 | 450 | 75 | beilstein-journals.org |

This table is for illustrative purposes and includes data from various indolizine derivatives to showcase the tunability of their properties.

The charge transport properties of indolizine-based materials are crucial for their application in OFETs. semanticscholar.org The planar structure and extended π-conjugation of the this compound system facilitate intermolecular interactions, which are essential for efficient charge transport. Research into the development of organic semiconductors has highlighted the potential of indolizine derivatives in this area. semanticscholar.org While specific studies on this compound in OFETs are emerging, the broader class of indolizine-containing materials is being actively investigated for its semiconductor properties. semanticscholar.org

In the realm of solar energy, indolizine derivatives have been utilized as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgmdpi.com These cells offer a low-cost alternative to conventional silicon-based solar cells. mdpi.comnih.gov An indolizine-based sensitizer (B1316253) demonstrated excellent light absorption and reduced recombination rates, leading to device efficiencies of up to 8%. rsc.org The function of the dye in a DSSC is to absorb sunlight and inject electrons into a semiconductor material, typically titanium dioxide (TiO2). mdpi.com The design of the dye molecule, including the donor, linker, and acceptor components, is critical for achieving high efficiency. diva-portal.org Indolizine moieties can act as effective electron donors in these systems. rsc.org

Organic Field-Effect Transistors (OFETs)

Advanced Chemosensors and Biosensors

The fluorescent properties of indolizine derivatives make them excellent candidates for the development of chemosensors and biosensors. chim.itbeilstein-journals.orglew.ro These sensors can detect specific analytes, such as metal ions or biological molecules, with high sensitivity and selectivity.

The design of fluorescent probes often involves a fluorophore (in this case, the indolizine core) and a recognition site that selectively interacts with the target analyte. researchgate.net This interaction leads to a change in the fluorescence properties of the probe, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. researchgate.net Many fluorescent probes are designed based on conventional fluorophores like coumarin (B35378) and rhodamine, but the development of new fluorophores with superior performance, such as those based on indolizine, is an active area of research. rsc.org The key principles involve modulating processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) upon analyte binding.

Indolizine-based fluorescent probes have been developed for the detection of various metal ions. While specific research on this compound for Hg2+ detection is not extensively documented in the provided context, the general applicability of the indolizine scaffold for this purpose is recognized. The design of such a probe would typically involve incorporating a specific binding site for Hg2+ into the indolizine structure. Upon binding of the Hg2+ ion, the electronic properties of the molecule would be altered, leading to a measurable change in its fluorescence signal. The development of probes for other analytes, such as sulfite, using an indolizine platform has demonstrated the potential of this approach, showing rapid response times and high selectivity. rsc.org

Sensing of Volatile Organic Compounds (VOCs)

The detection of volatile organic compounds (VOCs) is of significant interest due to their impact on environmental pollution and human health. scilit.com Fluorescent sensors, particularly those based on the indolizine scaffold, have shown promise in this area. mdpi.org The unique photophysical properties of indolizine derivatives can be harnessed to create sensitive and selective VOC detectors. mdpi.orgmdpi.com

Research has demonstrated that modifying indolizine with specific functional groups can enhance its sensing capabilities. For instance, the attachment of a β-cyclodextrin (CD) moiety to an indolizine fluorophore creates a host-guest system capable of encapsulating VOCs. mdpi.orgmdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them ideal for binding with organic molecules in aqueous environments. mdpi.comoatext.com

In one study, a series of fluorescent indolizine-β-cyclodextrin sensors were synthesized and their ability to detect aromatic derivatives, such as benzene (B151609) and toluene, was evaluated. mdpi.com The sensing mechanism relies on the displacement of a fluorescent guest or the indolizine moiety itself from the cyclodextrin (B1172386) cavity upon the introduction of a competing VOC molecule. This displacement alters the fluorescence emission of the indolizine, providing a detectable signal. mdpi.orgmdpi.com

The efficiency of these sensors is quantified by a "sensing factor," which indicates the change in fluorescence intensity upon guest inclusion. Both positive and negative sensing factors have been observed, corresponding to an increase or decrease in fluorescence, respectively. mdpi.com For example, the inclusion of 1-adamantanol (B105290) often leads to an increase in fluorescence, while aromatic compounds like phenol (B47542) and p-cresol (B1678582) can cause a decrease. mdpi.com

The following table summarizes the sensing factors for a specific indolizine-β-cyclodextrin sensor with different VOCs:

| Analyte | Sensing Factor |

| 1-Adamantanol | Positive |

| Phenol | -0.05 |

| p-Cresol | -0.09 |

| Benzene | Data not specified |

| Toluene | Data not specified |

This table is based on data presented for a dimeric β-cyclodextrin sensor, highlighting its varied response to different guest molecules. mdpi.com

The development of these indolizine-based sensors represents a significant step towards creating practical and effective devices for monitoring VOCs in various applications, from environmental sensing to industrial safety. researchgate.netmdpi.commdpi.comresearchgate.net

pH-Sensitive Probes

Indolizine derivatives have also been engineered to function as fluorescent pH-sensitive probes. mdpi.com The inherent electronic structure of the indolizine core, which can be modulated by substituent groups, makes it responsive to changes in proton concentration. mdpi.comchim.it

A key mechanism for pH sensing in certain indolizine derivatives involves the protonation and deprotonation of a nitrogen atom within the heterocyclic structure, often on a linked pyridyl group. mdpi.orgmdpi.com This acid-base equilibrium can significantly alter the photophysical properties of the molecule, leading to a change in its fluorescence emission. mdpi.commdpi.com

For example, a pyridin-4-yl indolizine β-cyclodextrin conjugate has been shown to act as a pH-driven molecular switch. mdpi.orgmdpi.com At neutral or alkaline pH, the indolizine moiety resides within the cyclodextrin cavity, resulting in strong fluorescence. mdpi.orgmdpi.com However, under acidic conditions, the pyridyl nitrogen becomes protonated. This protonation leads to the exclusion of the hydrophobic fluorescent part from the cyclodextrin cavity into the aqueous environment, causing a drastic quenching of the fluorescence emission. mdpi.com This reversible process allows for the sensitive detection of pH changes. mdpi.orgmdpi.com